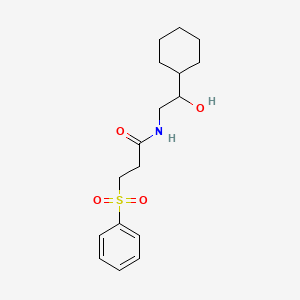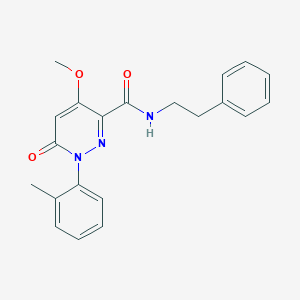![molecular formula C4H6N4OS2 B3007077 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide CAS No. 304662-70-2](/img/structure/B3007077.png)
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Mechanism of Action
Target of Action
The primary target of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide is the ATP-binding pocket of Escherichia coli UvrA , a key protein involved in the nucleotide excision repair (NER) pathway . This pathway plays a crucial role in repairing DNA damage from various sources, making it a potential target for antibacterial drug development .
Mode of Action
This compound interacts with its target by binding to the ATP-binding pocket of UvrA . This interaction significantly reduces UvrA’s ATPase activity, which is necessary for effective DNA binding . The compound’s binding leads to an approximately 70% reduction in UvrA’s ATPase rate .
Biochemical Pathways
The compound affects the nucleotide excision repair (NER) pathway in bacteria . By inhibiting UvrA’s ATPase activity, it impairs the protein’s ability to bind to DNA, thereby disrupting the NER pathway . This disruption can lead to an accumulation of DNA damage, which can inhibit bacterial growth and proliferation .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By targeting UvrA’s ATPase activity and disrupting the NER pathway, the compound can lead to an accumulation of DNA damage in bacteria . This damage can inhibit bacterial growth and proliferation, potentially leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetic acid or its derivatives under basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide.
2-Amino-5-sulfanyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiadiazole ring and an acetamide group makes it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS2/c5-2(9)1-10-4-8-7-3(6)11-4/h1H2,(H2,5,9)(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGDGLABUYRXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)



![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)

![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)




